molecular formula C16H17NO2 B8479917 Methyl 4-{[methyl(phenyl)amino]methyl}benzoate

Methyl 4-{[methyl(phenyl)amino]methyl}benzoate

Cat. No. B8479917
M. Wt: 255.31 g/mol
InChI Key: ANSYMFMZMDJJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[methyl(phenyl)amino]methyl}benzoate is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-{[methyl(phenyl)amino]methyl}benzoate

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 4-[(N-methylanilino)methyl]benzoate

InChI

InChI=1S/C16H17NO2/c1-17(15-6-4-3-5-7-15)12-13-8-10-14(11-9-13)16(18)19-2/h3-11H,12H2,1-2H3

InChI Key

ANSYMFMZMDJJPF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure in J.Org. Chem. 1996, 61 (11), 3849-3862, methyl-4-formylbenzoate (0.821 g, 5.00 mmol) was dissolved in 1,2-dichloroethane (75 ml) at room temperature. N-methylaniline (0.542 ml, 5.00 mmol) was added followed by sodium triacetoxyborohydride (1.484 g, 7.00 mmol). The mixture was allowed to stir at room temperature overnight. The mixture was quenched with saturated sodium bicarbonate solution and extracted with diethyl ether. The organic extracts were dried over anhydrous sodium sulfate and concentrated en vacuo. The residue was purified by-flash chromatography on silica eluted with 4:1 hexane/acetone to give 1.097 g (85.9%) of a slightly yellow oil of 4-[(methyl-phenyl-amino)-methyl]-benzoic acid methyl ester. Reduction to {4-[(methyl-phenyl-amino)-methyl]-phenyl}-methanol, condensation with(R)-2-isocyanato-3-phenyl-propionate of formula 5 and hydrolysis as described for example in Example 1 Steps 2-4, yielded about 1.5 g of 2-{4-[(methyl-phenyl-amino)-methyl]-benzyloxycarbonylamino}-3-phenyl-propionic 169, mp. 69.6-70.1° C.
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0.821 g
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75 mL
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0.542 mL
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1.484 g
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-formylbenzoate (1 g, 6.1 mmol) and N-methylbenzenamine (650 mg, 6.1 mmol) in methanol (50 mL) was added acetic acid (2 drops) and the mixture was stirred for 0.5 hour. Then sodium cyanoborohydride (660 mg, 10 mmol) was added in portions. The mixture was stirred at room temperature for 24 hours. The mixture was washed with water (50 mL) and extracted with dichloromethane (50 mL). The organic phase was separated and concentrated to give a residue. The residue was purified by column chromatography (petroleum ether/ethyl acetate=1:1) to give methyl 4-((methyl(phenyl)amino)methyl)benzoate (400 mg, 26%) as a yellow oil. LRMS (M+H+) m/z: calcd 255.13. found 255. 1H NMR (300 MHz, CD3OD): δ 7.96-7.32 (m, 2H), 7.33 (d, J=8.4 Hz, 2H), 7.18-7.12 (m, 2H), 6.74-6.60 (m, 3H), 4.60 (s, 2H), 3.88 (s, 3H), 3.02 (s, 3H).
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1 g
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650 mg
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50 mL
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